Nigellimine N-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nigellimine N-oxide can be synthesized through the oxidation of nigellimine. Common oxidizing agents used in this process include sodium percarbonate and hydrogen peroxide in the presence of catalysts such as rhenium-based catalysts . The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound involves the extraction of nigellimine from Nigella sativa seeds followed by its oxidation. The extraction process often employs solvents like methanol or ethanol, and the subsequent oxidation is carried out using scalable methods such as continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: Nigellimine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of nigellimine to this compound.
Reduction: Potential reduction back to nigellimine under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, hydrogen peroxide, rhenium-based catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: this compound.
Reduction: Nigellimine.
Substitution: Derivatives of this compound with modified functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Nigellimine N-oxide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Properties: Induces apoptosis and inhibits the proliferation of cancer cells through modulation of signaling pathways.
Comparison with Similar Compounds
Nigellimine N-oxide is unique among isoquinoline alkaloids due to its specific pharmacological profile. Similar compounds include:
Nigellimine: The parent compound, which can be oxidized to form this compound.
Nigellidine: Another isoquinoline alkaloid with distinct biological activities.
Nigellicine: A related compound with similar therapeutic properties.
This compound stands out due to its enhanced stability and broader range of biological activities compared to its analogs .
Properties
CAS No. |
96562-85-5 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C12H13NO3/c1-8-10-7-12(16-3)11(15-2)6-9(10)4-5-13(8)14/h4-7H,1-3H3 |
InChI Key |
GVQWAJKTFATJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC2=CC(=C(C=C12)OC)OC)[O-] |
Origin of Product |
United States |
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